

Cytotoxic Activity Comparison of Tubulin-Targeting Agents

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Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

Cat. No.: S548456

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The table below summarizes the cytotoxic and antitumor activity of **Batabulin sodium** and other agents for your comparison.

| Compound Name | Mechanism of Action | In Vitro Cytotoxic Activity (IC ₅₀ or Effective Concentration) | In Vivo Antitumor Activity |
|---|---|--|--|
| Batabulin Sodium [1] [2] | Covalently binds to β -tubulin (Cys-239), disrupting microtubule polymerization. | MCF-7 cells: Induced G2/M arrest (30-300 nM); 25-30% apoptosis at 24h; 50-80% apoptosis at 48h (100 nM). [1] | 40 mg/kg (i.p., weekly); inhibited growth of drug-sensitive CCRF-CEM tumors in male athymic nude mice. [1] [2] |
| Acrylamide-PABA Hybrid 4j [3] | Binds to tubulin at the colchicine site, inhibiting polymerization. Promotes apoptosis. | MCF-7 cells: IC ₅₀ = 1.83 μM . More potent than colchicine (IC ₅₀ = 3.54 μ M) in the same study. [3] | Information not available in the search results. |
| Betulinic Acid-F16 Conjugate [4] | Mitochondria-targeting, induces ROS production and cell cycle arrest. | MCF-7 cells: Cytotoxicity ~100-200 times higher than native Betulinic Acid. Causes cell cycle arrest in G0/G1 phase. [4] | Information not available in the search results. |

| Compound Name | Mechanism of Action | In Vitro Cytotoxic Activity (IC ₅₀ or Effective Concentration) | In Vivo Antitumor Activity |
|----------------|---|---|--|
| Colchicine [3] | Binds to tubulin, inhibiting microtubule polymerization (reference compound). | MCF-7 cells: IC ₅₀ = 3.54 μM . [3] | Information not available in the search results. |

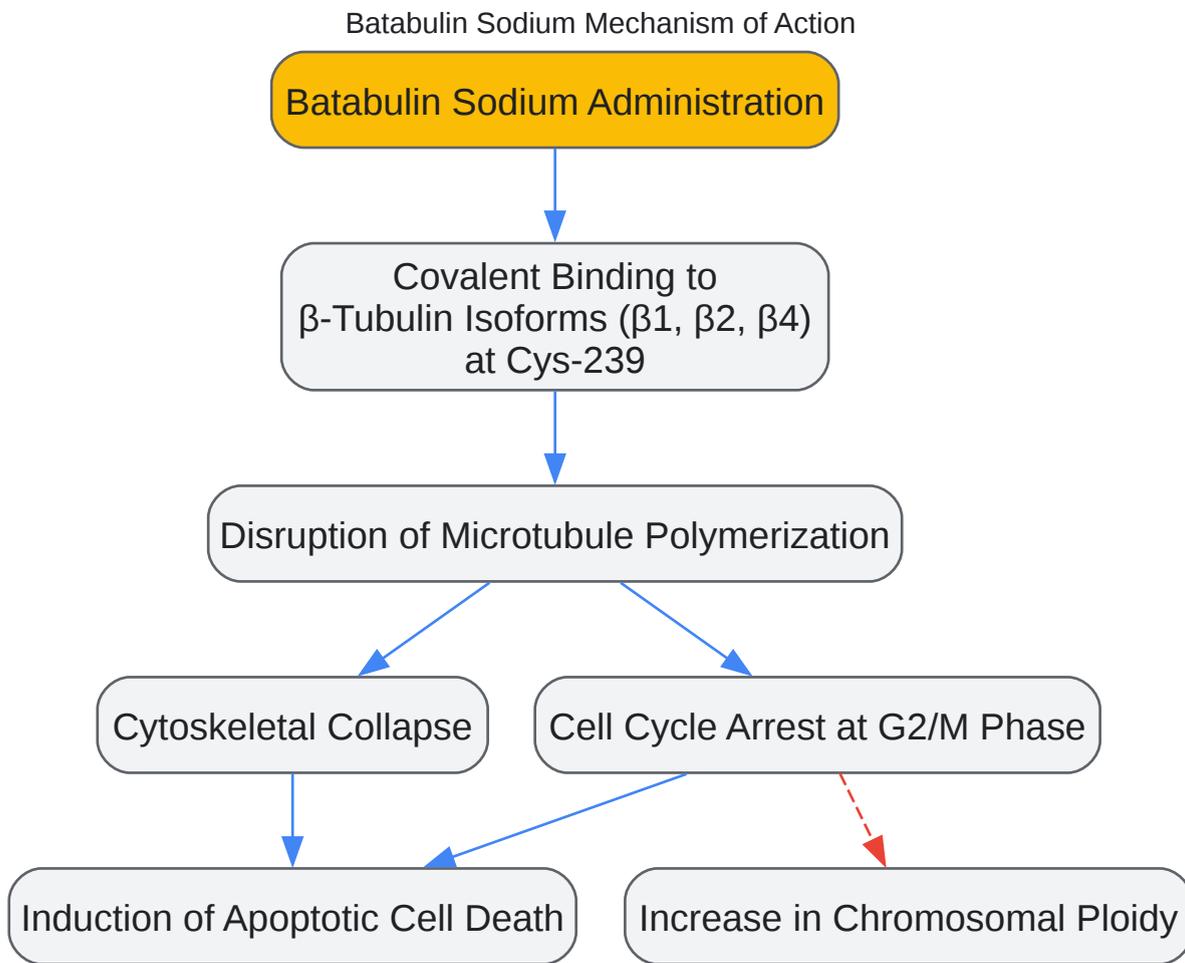
Experimental Protocols for Key Data

For researchers to replicate studies, here are the methodologies behind the key data on **Batabulin sodium**.

- **In Vitro Cell Cycle and Apoptosis Analysis** [1]
 - **Cell Line:** MCF-7 (human breast adenocarcinoma).
 - **Treatment:** **Batabulin sodium** at concentrations of 30 nM, 100 nM, and 300 nM.
 - **Incubation Duration:** 24 hours for cell cycle analysis; 24 and 48 hours for apoptosis analysis.
 - **Key Results:** After 24 hours, 25-30% of cells exhibited DNA content characteristic of apoptosis, and the cell cycle was arrested at the G2/M boundary.
- **In Vivo Efficacy Protocol** [1] [2]
 - **Animal Model:** Male athymic nude mice (nu/nu), 6-8 weeks old.
 - **Tumor Model:** CCRF-CEM cell xenografts.
 - **Dosing:** 40 mg/kg **Batabulin sodium**, administered via intraperitoneal (i.p.) injection.
 - **Schedule:** Once per week on days 5, 12, and 19 post-tumor implantation.
 - **Experimental Result:** The treatment impaired the growth of drug-sensitive tumors.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which **Batabulin sodium** exerts its cytotoxic effects.



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Key Comparative Insights for Researchers

- **Irreversible Action:** A key differentiator of **Batabulin sodium** is its **covalent and irreversible binding** to tubulin, which may lead to sustained pharmacological effects compared to the reversible binding of many other tubulin inhibitors [1] [2].
- **Promising New Chemotype:** The **Acrylamide-PABA hybrids** represent a novel structural class. Compound **4j**, with a furan group, shows notable potency, surpassing colchicine in the same assay and promoting apoptosis via p53, Bax, and caspase-9 pathways [3].
- **Alternative Targeting Strategy:** The **Betulinic Acid-F16 conjugate** employs a different mechanism by targeting mitochondria and inducing oxidative stress, highlighting an alternative to direct cytoskeletal disruption for inducing cancer cell death [4].

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